4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that contains a triazole ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 4H-1,2,4-triazole-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: N-oxides of the triazole and pyrrole rings.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and cellular processes. The pyrrole ring can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide: This compound has similar structural features but includes a benzenesulfonamide group, which may alter its biological activity.
4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine:
Uniqueness
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide is unique due to its combination of a triazole and pyrrole ring, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C7H6ClN5O |
---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
4-chloro-N-(1H-1,2,4-triazol-5-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H6ClN5O/c8-4-1-5(9-2-4)6(14)12-7-10-3-11-13-7/h1-3,9H,(H2,10,11,12,13,14) |
InChI Key |
MEXXJARHQDPKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1Cl)C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.